molecular formula C13H12BrNOS B3595657 N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide

N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide

Cat. No.: B3595657
M. Wt: 310.21 g/mol
InChI Key: GZBRCWPIHNJEKX-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromophenyl group and a carboxamide functional group in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Thienylation: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with the brominated phenyl compound in the presence of a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an amine, such as methylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, palladium on carbon (Pd/C), ethanol, and tetrahydrofuran (THF) as solvent.

    Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO), and methanol as solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromophenyl)methyl]-5-chloro-2-methoxybenzamide
  • N-[(4-bromophenyl)methyl]-2,5-dimethoxybenzamide
  • 2-Bromo-2-(methoxy(phenyl)methyl)thiophene

Uniqueness

N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide is unique due to the combination of its bromophenyl and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry, where such properties are crucial for desired functionalities.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c1-9-6-11(8-17-9)13(16)15-7-10-4-2-3-5-12(10)14/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBRCWPIHNJEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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